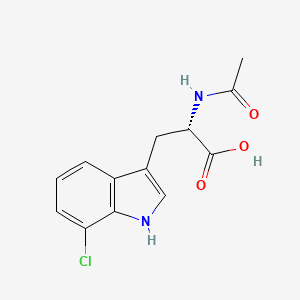

N-アセチル-7-クロロ-L-トリプトファン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-7-chloro-L-tryptophan is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.71. The purity is usually 95%.

BenchChem offers high-quality N-Acetyl-7-chloro-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-7-chloro-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

トリプトファン誘導体の工業的バイオ製造

7-クロロトリプトファンを含むトリプトファン誘導体は、トリプトファン代謝経路で生成される芳香族化合物です。これらの化合物は付加価値が高く、化学、食品、ポリマー、医薬品などのさまざまな産業で応用されています。ほとんどのトリプトファン誘導体は、代謝工学と合成生物学を組み合わせた生合成によって合成されます。 特定の生合成経路と方法が、さまざまなトリプトファン誘導体の生成に使用されます .

7-クロロトリプトファンの生合成: 最初のステップは、RebF/RebHによって触媒されるトリプトファンのハロゲン化反応であり、7-クロロトリプトファンが生成されます。 RebOは、ファド依存性L-Trp酸化酵素であり、7-クロロトリプトファンを過酸化水素を放出して7-クロロインドール-3-ピルビン酸イミンに変換します .

放射線防護作用

N-アセチル-L-トリプトファン(L-NAT)とその新規な糖結合体(NATG)は、放射線防護作用を持つ微生物二次代謝産物として特定されています。これらの化合物は、特に放射線誘発アポトーシスに対する腸上皮細胞の保護において、放射線対策として有望です。 酸化ストレスとミトコンドリア膜の完全性のモジュレーションが、その保護効果に貢献しています .

Safety and Hazards

将来の方向性

Tryptophan derivatives, including 7-chloro-tryptophan, have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry. They play an important role in treating diseases and improving life. Most tryptophan derivatives are synthesized by biosynthesis, which combines metabolic engineering with synthetic biology and system biology .

作用機序

Target of Action

N-Acetyl-7-chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan and its derivatives are known to interact with various targets in the body, including enzymes involved in its metabolism, metabolites themselves, or their receptors . .

Mode of Action

It’s known that tryptophan derivatives can have diverse biological activities . For instance, N-acetyl-L-tryptophan provides protection to intestinal epithelial cells against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity . It’s plausible that N-Acetyl-7-chloro-L-tryptophan may have similar interactions with its targets, leading to changes in cellular processes.

Biochemical Pathways

Tryptophan and its derivatives are involved in complex metabolic pathways. The first step in the biosynthesis of 7-chloro-tryptophan is the halogenation reaction of tryptophan, catalyzed by RebF/RebH . Then, RebO, a fad-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide . These affected pathways and their downstream effects could potentially influence various physiological processes.

Result of Action

It’s known that n-acetyl-l-tryptophan can provide radioprotection by neutralizing radiation-induced oxidative stress, enhancing antioxidant enzymes, and protecting dna from radiation-induced damage . It’s plausible that N-Acetyl-7-chloro-L-tryptophan may have similar effects.

Action Environment

It’s known that the efficacy of tryptophan and its derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

生化学分析

Biochemical Properties

N-Acetyl-7-chloro-L-tryptophan plays a significant role in biochemical reactions, particularly those involving oxidative stress and antioxidant defense mechanisms. This compound interacts with various enzymes and proteins, including tryptophan hydroxylase, which is involved in the synthesis of serotonin, and arylalkylamine N-acetyltransferase, which is involved in the synthesis of melatonin . Additionally, N-Acetyl-7-chloro-L-tryptophan has been shown to interact with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and providing protection against oxidative damage .

Cellular Effects

N-Acetyl-7-chloro-L-tryptophan exerts several effects on various types of cells and cellular processes. In intestinal epithelial cells, this compound has been shown to protect against radiation-induced apoptosis by modulating oxidative stress and maintaining mitochondrial membrane integrity . Furthermore, N-Acetyl-7-chloro-L-tryptophan influences cell signaling pathways, including those involving the aryl hydrocarbon receptor, which plays a role in immune regulation and inflammation . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress response and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Acetyl-7-chloro-L-tryptophan involves several key interactions at the molecular level. This compound binds to and activates antioxidant enzymes, enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage . Additionally, N-Acetyl-7-chloro-L-tryptophan inhibits the activity of pro-apoptotic proteins, thereby preventing cell death in response to oxidative stress . This compound also modulates gene expression by influencing the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-7-chloro-L-tryptophan have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that N-Acetyl-7-chloro-L-tryptophan maintains its protective effects on cellular function, including sustained activation of antioxidant enzymes and continued protection against oxidative damage . The efficacy of this compound may decrease over time due to potential degradation or changes in cellular uptake and distribution .

Dosage Effects in Animal Models

The effects of N-Acetyl-7-chloro-L-tryptophan vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant protection against oxidative stress and improve overall cellular function . At high doses, N-Acetyl-7-chloro-L-tryptophan may exhibit toxic or adverse effects, including potential disruption of cellular metabolism and induction of apoptosis . Threshold effects have been observed, with optimal dosages providing maximum protective benefits without inducing toxicity .

Metabolic Pathways

N-Acetyl-7-chloro-L-tryptophan is involved in several metabolic pathways, including those related to tryptophan metabolism. This compound is metabolized by enzymes such as tryptophan hydroxylase and arylalkylamine N-acetyltransferase, leading to the production of bioactive metabolites such as serotonin and melatonin . Additionally, N-Acetyl-7-chloro-L-tryptophan influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and cellular metabolism . This compound also affects metabolite levels, including those of reactive oxygen species and antioxidant molecules .

Transport and Distribution

N-Acetyl-7-chloro-L-tryptophan is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. This compound is taken up by cells via amino acid transporters and is subsequently distributed to various cellular compartments . N-Acetyl-7-chloro-L-tryptophan interacts with binding proteins such as albumin, which facilitates its transport in the bloodstream and enhances its bioavailability . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of N-Acetyl-7-chloro-L-tryptophan plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . N-Acetyl-7-chloro-L-tryptophan is directed to specific cellular compartments through targeting signals and post-translational modifications, which ensure its proper localization and function . The activity of this compound is influenced by its subcellular localization, with mitochondrial localization being particularly important for its role in protecting against oxidative damage .

特性

IUPAC Name |

(2S)-2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKMVRUWPPZUMF-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)